
Pyramid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyramidane is an intriguing compound in organic chemistry, known for its unique square-pyramidal structure. It is the smallest member of the fenestrane family, specifically [3.3.3.3]fenestrane or tetracyclo-[2.1.0.01,3.02,5]pentane . The compound’s structure features an invertedly tetrahedral apical carbon, which significantly deviates from the standard tetrahedral geometry, resulting in unusual bonding interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyramidane has been a challenging task for chemists due to its nonclassical structure. The preparation typically involves the formation of a four-membered ring base made of carbon, silicon, or germanium atoms, capped by an apex of germanium, tin, or lead . The reaction conditions often require precise control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of pyramidane is not yet widespread due to the complexity of its synthesis. advancements in synthetic chemistry and computational studies have paved the way for potential large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Pyramidane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyramidane.
Substitution: Substitution reactions often involve the replacement of one of the atoms in the four-membered ring or the apex with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of pyramidane, such as halogenated pyramidanes, oxides, and reduced forms .
Aplicaciones Científicas De Investigación
Pyramidane has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of pyramidane involves its interaction with molecular targets through its unique bonding interactions. The invertedly tetrahedral apical carbon plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include various electron transfer processes and coordination with metal ions .
Comparación Con Compuestos Similares
Pyramidane is compared with other members of the fenestrane family, such as [3.3.3.3]fenestrane and tetracyclo-[2.1.0.01,3.02,5]pentane . These compounds share similar structural features but differ in their bonding interactions and stability. Pyramidane’s unique square-pyramidal structure sets it apart from these similar compounds, making it a subject of significant interest in synthetic chemistry .
Conclusion
Pyramidane is a fascinating compound with a unique structure and diverse applications in scientific research
Propiedades
Número CAS |
358350-41-1 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |
Clave InChI |
MMTVHLPXGYWNOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(OC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
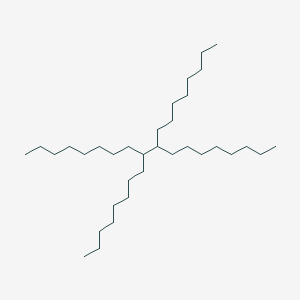
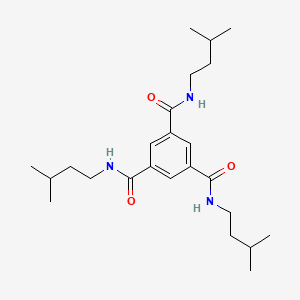
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)

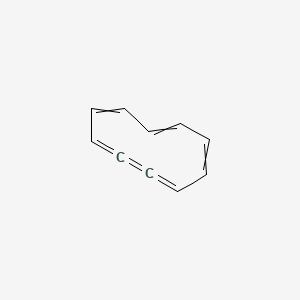
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
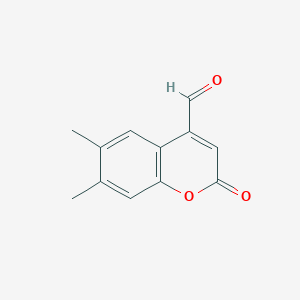
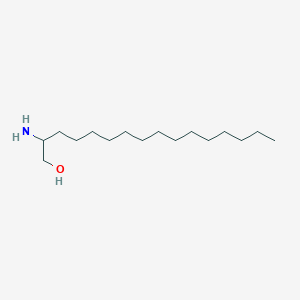
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
